molecular formula C7H4ClF3OS B3056362 2-chloro-4-((trifluoromethyl)thio)phenol CAS No. 70783-74-3

2-chloro-4-((trifluoromethyl)thio)phenol

Cat. No.: B3056362
CAS No.: 70783-74-3
M. Wt: 228.62 g/mol
InChI Key: OHGJQHWYVINODI-UHFFFAOYSA-N
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Description

2-chloro-4-((trifluoromethyl)thio)phenol (CAS 70783-74-3) is a chemical building block of significant interest in advanced research and development. Its molecular structure incorporates both a phenolic hydroxyl group and a trifluoromethylthio (SCF₃) group, making it a versatile intermediate for the synthesis of more complex molecules . The trifluoromethylthio group is particularly notable for its high lipophilicity and strong electron-withdrawing nature . These properties are strategically employed to enhance the characteristics of target compounds, such as improving cell membrane permeability and increasing metabolic stability, which are critical factors in the development of active ingredients . This compound is primarily valued as a key synthon in medicinal chemistry and agrochemical research. Researchers utilize it to incorporate the SCF₃ moiety into potential new chemical entities, which may lead to novel pharmaceuticals with improved efficacy and pharmacokinetic profiles . In agrochemistry, it serves as a precursor in the design of pesticides and herbicides, where the SCF₃ group can contribute to enhanced biological activity and environmental persistence . As with all products of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3OS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJQHWYVINODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536869
Record name 2-Chloro-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70783-74-3
Record name 2-Chloro-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Trifluoromethyl Thio Phenol

Established Synthetic Routes to 2-chloro-4-((trifluoromethyl)thio)phenol

The introduction of both a chlorine atom and a trifluoromethylthio group onto a phenol (B47542) ring requires strategic synthetic planning. Several methodologies have been developed, ranging from multi-step sequences to more streamlined one-pot procedures.

A common and versatile approach to synthesizing substituted phenols involves a multi-step sequence starting from readily available precursors. A plausible route to this compound can be envisioned through the trifluoromethylthiolation of a substituted phenol or via a Sandmeyer reaction starting from a corresponding aniline (B41778) derivative.

One documented method involves the electrophilic trifluoromethylthiolation of a substituted phenol. For instance, the reaction of 3-chlorophenol (B135607) with an electrophilic trifluoromethylthiolating agent, such as N-(trifluoromethylthio)saccharin, in the presence of a Lewis acid catalyst like iron(III) chloride and a diphenyl selenide (B1212193) co-catalyst, can yield a mixture of isomers, including 3-chloro-4-(trifluoromethylthio)phenol. acs.org Although this example yields a different isomer, the principle can be adapted to produce the desired 2-chloro isomer by starting with the appropriate precursor.

Another viable multi-step approach is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities. wikipedia.orgnih.gov This strategy would commence with a suitably substituted aminophenol. The amino group is first converted to a diazonium salt using nitrous acid. Subsequent treatment of the diazonium salt with a trifluoromethylthiolating reagent, potentially in the presence of a copper catalyst, would introduce the SCF3 group. wikipedia.orgrsc.org The sequence of chlorination and trifluoromethylthiolation would be crucial to ensure the correct regiochemistry of the final product.

A general representation of a multi-step synthesis is outlined below:

StepReactionReagents and ConditionsProduct
1DiazotizationPrecursor Amine, NaNO₂, HCl, 0-5 °CDiazonium Salt
2Sandmeyer-type TrifluoromethylthiolationDiazonium Salt, SCF₃ Source (e.g., CuSCF₃), HeatTrifluoromethylthiolated Intermediate
3ChlorinationTrifluoromethylthiolated Intermediate, Chlorinating Agent (e.g., SO₂Cl₂)This compound

This table represents a generalized multi-step synthetic approach and the specific reagents and conditions may vary.

One-pot syntheses are highly desirable as they offer increased efficiency by reducing the number of work-up and purification steps, saving time, and minimizing waste. While a specific one-pot synthesis for this compound is not extensively documented, general methodologies for the trifluoromethylthiolation of arenes can be adapted. nih.govrsc.org

A potential one-pot strategy could involve the simultaneous or sequential addition of a chlorinating agent and a trifluoromethylthiolating agent to a phenolic substrate. The challenge in such an approach lies in controlling the regioselectivity of both functionalizations. The reaction conditions, including the choice of catalysts and solvents, would need to be carefully optimized to favor the formation of the desired this compound isomer. A study on the trifluoromethylthiolation of arenes followed by in-situ oxidation to the corresponding sulfoxides demonstrates the feasibility of one-pot sequential reactions involving the trifluoromethylthio group. nih.gov

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, this could involve the use of less hazardous reagents, renewable starting materials, and catalytic methods to minimize waste.

Recent advancements in the synthesis of organofluorine and organosulfur compounds have focused on developing more sustainable methods. researchgate.net For instance, the use of visible-light-promoted reactions for S-trifluoromethylthiolation of thiophenols with trifluoromethyl phenyl sulfone under photoredox catalyst-free conditions represents a greener alternative to traditional methods that often employ stoichiometric and potentially toxic reagents. researchgate.net While not a direct synthesis of the target molecule from a phenol, this approach highlights the trend towards more environmentally friendly synthetic strategies that could be adapted for the synthesis of trifluoromethylthiolated phenols.

Functionalization and Derivatization Strategies of this compound

The presence of three distinct functional handles—a hydroxyl group, a chlorine atom, and the trifluoromethylthio-substituted aromatic ring—makes this compound a versatile scaffold for further chemical modification.

The phenolic hydroxyl group is a key site for functionalization, allowing for the formation of ethers and esters. These modifications can significantly alter the physicochemical properties of the parent molecule.

O-Alkylation: The hydroxyl group can be readily converted into an ether linkage through Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide.

O-Acylation: Esterification of the hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. researchgate.net Trifluoromethanesulfonic acid has also been shown to be an effective catalyst for the O-acylation of phenols with acyl chlorides. researchgate.net

The following table summarizes common reactions for the modification of the hydroxyl group:

ReactionReagent(s)Product Type
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Ether
O-AcylationAcyl chloride or Acid anhydride, Base (e.g., Pyridine)Ester

This table provides a general overview of hydroxyl group modifications.

The chlorine atom on the aromatic ring can be replaced through various transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, providing a powerful tool for introducing further complexity into the molecule.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. sigmaaldrich.com This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and functional group tolerance. rsc.org Similarly, other cross-coupling reactions like the Buchwald-Hartwig amination could be employed to form carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally less reactive towards nucleophilic aromatic substitution than their fluoro counterparts, the presence of the electron-withdrawing trifluoromethylthio group can activate the ring towards this type of reaction. libretexts.orgmasterorganicchemistry.com Under suitable conditions, the chlorine atom could be displaced by strong nucleophiles. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.org

Below is a table outlining potential transformations of the chlorine atom:

ReactionReagent(s)Product Type
Suzuki-Miyaura CouplingBoronic acid/ester, Pd catalyst, BaseBiaryl or Alkylated arene
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseArylamine
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., RO⁻, R₂N⁻)Substituted phenol derivative

This table illustrates potential transformations of the chlorine atom based on general reactivity patterns of aryl chlorides.

Reactions at the Trifluoromethylthio Moiety

The trifluoromethylthio (SCF3) group is a unique functional moiety, imparting properties such as high lipophilicity and metabolic stability to molecules. researchgate.net Its reactivity is distinct from that of simpler thioethers, primarily due to the strong electron-withdrawing nature of the trifluoromethyl group, which influences the sulfur atom and the adjacent C–F bonds.

Transformations involving the SCF3 group in compounds like this compound are challenging due to the inherent strength and inertness of the C–F bonds. researchgate.net However, specific reactions targeting this group can be achieved under certain conditions. One major area of reactivity involves the activation and cleavage of C–F bonds. While direct C–F activation of trifluoromethyl groups often requires highly reactive organometallic complexes or harsh conditions, modern synthetic methods have begun to provide milder pathways. researchgate.netresearchgate.net

Potential reactions at the trifluoromethylthio moiety include:

Reductive Defluorination: This process involves the removal of fluorine atoms and their replacement with hydrogen. Photocatalysis, for instance, has been shown to activate trifluoromethyl groups to deliver difluoromethyl radicals, which can then be functionalized or hydrogenated. This type of transformation could potentially convert the SCF3 group into a difluoromethylthio (SCF2H) or monofluoromethylthio (SCHF2) group under specific catalytic conditions.

Oxidative Reactions: The sulfur atom in the trifluoromethylthio group is less nucleophilic than in alkyl thioethers but can still undergo oxidation to form sulfoxides (SOCF3) and sulfones (SO2CF3). These reactions typically require strong oxidizing agents. The resulting trifluoromethylsulfonyl group (SO2CF3) is an extremely strong electron-withdrawing group, significantly altering the electronic properties of the aromatic ring.

Nucleophilic Attack on Sulfur: While difficult due to the electron-withdrawing CF3 group, cleavage of the S-CF3 bond can be envisioned under potent nucleophilic or reductive conditions, though this is not a common transformation.

Research on the direct functionalization of the SCF3 group remains an evolving field, with many methodologies still in development. The high stability of this group is often its most desired characteristic, making its transformation a less common synthetic goal compared to reactions at other sites of the molecule.

Aromatic Ring Functionalization of this compound

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing arenes. wikipedia.org The regiochemical outcome of such substitutions is dictated by the directing effects of the three substituents already present: the hydroxyl (-OH), chloro (-Cl), and trifluoromethylthio (-SCF3) groups.

Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.com

Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions via resonance. masterorganicchemistry.com

Trifluoromethylthio Group (-SCF3): A deactivating group due to the strong inductive electron-withdrawing effect of the CF3 moiety, which is transmitted through the sulfur atom. It generally acts as a meta-director.

PositionDirecting Influence of SubstituentsPredicted Outcome
C6 Ortho to -OH (strongly activating) Ortho to -Cl (deactivating)Major product . The powerful activating effect of the hydroxyl group strongly favors substitution at this position.
C3 Meta to -OH (disfavored) Meta to -Cl (disfavored) Ortho to -SCF3 (disfavored)Minor or no product . This position is electronically disfavored by all three groups.
C5 Para to -Cl (directing) Meta to -OH (disfavored) Meta to -SCF3 (directing)Minor product . While directed para to the chlorine and meta to the SCF3 group, it is meta to the strongly activating hydroxyl group, making it less favorable than C6.

Examples of Aromatic Ring Functionalization:

Halogenation: Due to the highly activated nature of the phenol ring, halogenation (e.g., with bromine water or N-chlorosuccinimide) would be expected to proceed readily, likely at the C6 position, even without a Lewis acid catalyst. byjus.com

Nitration: Treatment with dilute nitric acid would likely yield 2-chloro-6-nitro-4-((trifluoromethyl)thio)phenol. Using stronger nitrating conditions (e.g., concentrated nitric acid) could potentially lead to further substitution or oxidative side reactions. byjus.comrsc.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible. Given the activated nature of the ring, these reactions could proceed under relatively mild Lewis acid catalysis. The primary substitution product would again be at the C6 position. libretexts.org

Catalytic Approaches in this compound Chemistry

Catalysis provides efficient and selective pathways for chemical transformations. For a multifunctional molecule like this compound, catalytic methods can enable reactions at specific sites while preserving other functional groups.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.orgyoutube.com This allows for high selectivity and activity under mild conditions, as the catalyst's active sites are readily accessible at a molecular level. numberanalytics.com

For this compound, homogeneous catalysts could be employed for several transformations:

Cross-Coupling Reactions: The phenolic hydroxyl group can be converted to a triflate or nonaflate, making the aromatic ring amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Soluble palladium or nickel complexes are common homogeneous catalysts for these transformations, allowing for the formation of new C-C, C-N, or C-O bonds at the C1 position.

Etherification: The phenolic proton can be removed to form a phenoxide, which can undergo O-alkylation or O-arylation. While often base-mediated, these reactions can be facilitated by homogeneous catalysts. For instance, acid catalysis can be used for dehydrative etherification with alcohols.

C-H Functionalization: Advanced homogeneous catalysts, often based on precious metals like rhodium, iridium, or palladium, can mediate the direct functionalization of C-H bonds. This could potentially allow for the selective introduction of functional groups at the C6 position without pre-functionalization of the substrate. nih.gov

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. ethz.ch Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and simplified product purification. amrita.edu

Applications in the chemistry of this compound could include:

Hydrogenation/Reduction: Solid-supported metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are standard for the reduction of aromatic rings or other functional groups. For example, under forcing conditions, the aromatic ring could be hydrogenated. More selectively, such catalysts could be used to reduce a nitro group introduced at the C6 position to an amine.

Oxidation: Heterogeneous oxidation catalysts, such as metal oxides, could be used for various transformations. For instance, selective oxidation of the phenolic group might be possible. acs.org

Acid/Base Catalysis: Solid acid catalysts like zeolites or Nafion (a sulfonated tetrafluoroethylene-based fluoropolymer) can replace soluble acids in reactions like Friedel-Crafts alkylation or etherification, offering environmental and processing benefits. amrita.edu For example, Nafion has been used as a recyclable superacid catalyst for dehydrative thioetherification. amrita.edu

Photocatalysis utilizes visible light to drive chemical reactions by generating highly reactive intermediates under exceptionally mild conditions. mst.edu This field has seen rapid growth, particularly in organofluorine chemistry. chinesechemsoc.org

Generation of Trifluoromethyl Radicals: The trifluoromethylthio group itself is not typically a direct precursor in photocatalysis. However, related photocatalytic methods are crucial for the synthesis of such compounds. For example, the S-trifluoromethylation of the precursor, 2-chlorothiophenol (B146423), can be achieved using a trifluoromethyl source (like CF3I or Langlois reagent) and a photocatalyst (e.g., Ru(bpy)3Cl2 or organic dyes like eosin (B541160) Y) under visible light irradiation. mst.educhemsoc.org.cnrsc.org

Radical Reactions on the Aromatic Ring: Photocatalysis can generate radicals that add to the aromatic ring. For instance, a photocatalytically generated trifluoromethyl radical could potentially add to the electron-rich phenol ring, although this would disrupt aromaticity and require a subsequent oxidation step to achieve substitution.

Dual-Oxidative Strategies: Recent advances have enabled complex transformations, such as the photocatalyzed dual-oxidative trifluoromethylthio-trifluoromethylation of alkenes. chinesechemsoc.orgchemsoc.org.cnresearchgate.net While not directly applicable to the aromatic ring of the phenol, these methods highlight the power of photocatalysis to construct C-SCF3 bonds under mild conditions, which is relevant to the synthesis of the title compound and its derivatives.

The table below summarizes representative conditions for photocatalytic S-trifluoromethylation of thiols, a key reaction type in this chemical space.

CatalystCF3 SourceBase / AdditiveSolventLight SourceReference
Ru(bipy)3Cl2CF3I(i-Pr)2NEtCH3CNBlue LED chemsoc.org.cn
Eosin YCF3SO2NaNoneDMSOBlue LED rsc.org
DiacetylLanglois ReagentNoneCH3CNBlue LED mst.edu
Ir(dF(CF3)ppy)2(dtbbpy)CF3SO2NaCu(MeCN)4PF6MeCNVisible Light chemsoc.org.cn

Iii. Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Trifluoromethyl Thio Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the hydrogen and carbon skeleton of 2-chloro-4-((trifluoromethyl)thio)phenol.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region (typically 6.5-8.0 ppm) would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating hydroxyl group (-OH) and the electron-withdrawing chloro (-Cl) and trifluoromethylthio (-SCF₃) groups. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts of the aromatic carbons are dictated by the attached substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OH 5.0 - 6.0 Broad Singlet N/A
H-6 7.2 - 7.4 Doublet 8.5 - 9.0
H-5 7.0 - 7.2 Doublet of Doublets 8.5 - 9.0, 2.0 - 2.5

Note: Predicted values are based on standard substituent effects on a benzene ring.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling)
C-1 (C-OH) 150 - 155 Singlet
C-2 (C-Cl) 118 - 122 Singlet
C-3 130 - 133 Singlet
C-4 (C-S) 134 - 138 Singlet
C-5 128 - 131 Singlet
C-6 115 - 118 Singlet

Note: Predicted values are based on standard substituent effects on a benzene ring.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Given the presence of the trifluoromethylthio (-SCF₃) group, ¹⁹F NMR is an essential tool for characterizing this compound. The technique offers a wide chemical shift range and high sensitivity, making it ideal for detecting the fluorine nuclei.

For this molecule, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance. This is because the three fluorine atoms within the trifluoromethyl group are chemically equivalent. The chemical shift for aryl-SCF₃ groups typically appears in the region of -40 to -45 ppm relative to a standard like CFCl₃. The absence of coupling to other nuclei (like protons) would result in a singlet, confirming the integrity of the -SCF₃ group.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons. Specifically, a correlation would be observed between H-5 and H-6, confirming their ortho relationship. Another cross-peak would link H-5 to H-3, confirming their meta coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). An HSQC spectrum would show cross-peaks linking the signals of H-3, H-5, and H-6 in the ¹H spectrum to the signals of C-3, C-5, and C-6, respectively, in the ¹³C spectrum. This allows for the unambiguous assignment of the protonated aromatic carbons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, providing clear evidence for the presence of specific functional groups.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration would appear as a strong band around 1200-1260 cm⁻¹. Aromatic C=C stretching vibrations typically produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.

The trifluoromethylthio group also gives rise to characteristic absorptions. Strong bands corresponding to the C-F stretching vibrations are expected in the 1100-1200 cm⁻¹ region. The C-Cl and C-S stretching vibrations would appear at lower frequencies, typically in the 600-800 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch 3200-3600 (Broad, Strong) Weak
Aromatic C-H Stretch 3000-3100 (Medium) Strong
Aromatic C=C Stretch 1450-1600 (Multiple, Medium-Strong) Strong
C-O Stretch 1200-1260 (Strong) Medium
C-F Stretch 1100-1200 (Multiple, Very Strong) Medium-Strong
C-Cl Stretch 700-800 (Medium) Strong

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₇H₄ClF₃OS). A key feature would be the presence of an M+2 peak, which is an isotopic peak approximately one-third the intensity of the M⁺ peak. This distinctive 3:1 ratio is characteristic of molecules containing a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for phenols include the loss of a hydrogen atom (M-1) and the loss of carbon monoxide (M-28) from the molecular ion. Other likely fragmentations for this specific molecule would involve cleavage of the substituent groups. This could include the loss of the chlorine radical (M-35), the trifluoromethyl radical (M-69), or the entire trifluoromethylthio group. Cleavage of the C-S bond would also be a probable fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound, HRMS would be used to confirm the molecular formula as C₇H₄ClF₃OS by matching the experimentally measured exact mass of the molecular ion to the theoretically calculated mass. This technique can also be applied to the major fragment ions observed in the MS spectrum, allowing for the confident determination of their elemental formulas and thus validating the proposed fragmentation pathways. This level of certainty is critical in distinguishing the target compound from potential isomers or impurities with the same nominal mass.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, the parent ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable information about the compound's connectivity and the relative stability of its substructures.

Based on the analysis of related halogenated thiophenols and compounds containing trifluoromethylthio groups, a predicted fragmentation pattern for this compound can be hypothesized. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules and cleavage of substituent groups. For this compound, potential fragmentation pathways could involve the loss of the trifluoromethyl group (•CF3), the cleavage of the C-S or S-CF3 bonds, and the elimination of chlorine (•Cl) or hydrogen chloride (HCl). The relative abundance of the resulting fragment ions would depend on the bond dissociation energies and the stability of the resulting radical cations and neutral fragments.

A detailed analysis of the MS/MS spectrum would allow for the construction of a fragmentation scheme, providing a "fingerprint" for the identification and structural confirmation of this compound in complex mixtures.

Interactive Data Table: Predicted MS/MS Fragmentation

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure of Fragment Ion
228193•Cl[M-Cl]+
228159•CF3[M-CF3]+
228127•SCF3[M-SCF3]+

Note: This table is predictive and based on general fragmentation principles of similar compounds. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions would likely include hydrogen bonding involving the phenolic hydroxyl group, halogen bonding involving the chlorine atom, and dipole-dipole interactions arising from the polar C-Cl, C-S, and C-F bonds. Additionally, π-π stacking interactions between the aromatic rings could play a role in stabilizing the crystal lattice. A detailed analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing insights into the forces that govern the solid-state assembly of this molecule. The study of crystal packing is crucial for understanding physical properties such as melting point, solubility, and polymorphism.

Conformational Analysis in the Crystalline State

In the solid state, molecules often adopt a specific low-energy conformation. For this compound, the key conformational features would be the orientation of the hydroxyl and trifluoromethylthio groups relative to the phenyl ring. X-ray crystallography would precisely determine these torsion angles. The conformation adopted in the crystalline state is a result of the balance between intramolecular steric and electronic effects and the intermolecular forces present in the crystal lattice. Understanding the preferred conformation in the solid state is important for structure-property relationship studies and for computational modeling.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a chiroptical response. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center into the molecule, then chiroptical spectroscopy would be an invaluable tool for their characterization. These techniques could be used to determine the absolute configuration of the chiral derivatives and to study their conformational preferences in solution. The sign and magnitude of the chiroptical signals would be sensitive to the three-dimensional structure of the molecule, providing unique stereochemical information.

Iv. Computational Chemistry and Theoretical Studies of 2 Chloro 4 Trifluoromethyl Thio Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov Calculations for 2-chloro-4-((trifluoromethyl)thio)phenol are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to obtain optimized molecular geometry and various electronic properties. researchgate.netijrte.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. malayajournal.orgacadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the sulfur atom, which are potential sites for electrophilic attack. Conversely, the LUMO is likely distributed across the aromatic ring and influenced by the electron-withdrawing chloro and trifluoromethylthio groups, indicating regions susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for this compound The following data are representative values based on DFT calculations of similar phenolic compounds and are for illustrative purposes.

ParameterEnergy (eV)Description
EHOMO-8.95Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)7.75Indicates chemical stability and reactivity. A larger gap suggests higher stability.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. malayajournal.org The ESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potential.

In an ESP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a strongly positive potential (blue), making it a likely site for hydrogen bonding. The aromatic ring would show a nuanced potential distribution, influenced by the competing effects of the electron-donating hydroxyl group and the electron-withdrawing chloro and trifluoromethylthio substituents.

Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. ijrte.org By calculating the harmonic frequencies corresponding to the normal modes of vibration, researchers can predict the positions of absorption bands in a molecule's vibrational spectrum. scirp.org A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, thereby improving the agreement with experimental data. ijrte.org

For this compound, key vibrational modes would include the O-H stretch, C-H stretching and bending modes of the aromatic ring, the C-O stretch, the C-S stretch, the C-Cl stretch, and the various stretching and bending modes associated with the CF₃ group. The correlation between calculated and experimental spectra helps confirm the molecular structure and provides a detailed understanding of its vibrational properties.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound The following are typical wavenumber ranges for key functional groups, derived from computational studies of analogous molecules.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
O-H Stretch3200 - 3600Stretching vibration of the hydroxyl group.
C-H Stretch (Aromatic)3000 - 3100Stretching vibrations of the carbon-hydrogen bonds on the phenyl ring.
C=C Stretch (Aromatic)1400 - 1600In-plane stretching vibrations of the aromatic ring.
O-H Bend (In-plane)1150 - 1250In-plane bending of the hydroxyl group. ijrte.org
C-F Stretch (CF₃)1100 - 1350Symmetric and asymmetric stretching of the carbon-fluorine bonds.
C-Cl Stretch550 - 850Stretching vibration of the carbon-chlorine bond. scirp.org
C-S Stretch600 - 750Stretching vibration of the carbon-sulfur bond.

Quantum Chemical Descriptors and Reactivity Prediction

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO – EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

These descriptors are crucial for comparing the reactivity of different molecules and for predicting how a molecule like this compound might behave in chemical reactions. nih.gov

Table 3: Illustrative Quantum Chemical Descriptors for this compound Calculated from the illustrative energy values in Table 1.

DescriptorValue (eV)Formula
Chemical Potential (μ)-5.075(EHOMO + ELUMO) / 2
Chemical Hardness (η)3.875(ELUMO – EHOMO) / 2
Global Softness (S)0.2581 / η
Electrophilicity Index (ω)3.322μ² / (2η)

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, solvent effects, and thermodynamic properties.

For this compound, MD simulations could be employed to study the rotational barriers around the C-O and C-S single bonds. This would reveal the most stable conformations of the molecule and the energy required to transition between them. Furthermore, simulations in an explicit solvent (like water) could provide insights into its hydration structure and how intermolecular interactions, such as hydrogen bonding, influence its orientation and dynamics in solution.

V. Reactivity, Degradation Pathways, and Environmental Fate of 2 Chloro 4 Trifluoromethyl Thio Phenol

Chemical Stability and Degradation Mechanisms

Table 1: Expected Hydrolytic Degradation Products of 2-chloro-4-((trifluoromethyl)thio)phenol (Note: This table is based on general chemical principles, as specific experimental data is unavailable.)

Potential Degradation ProductChemical FormulaFormation Pathway
No significant degradationC₇H₄ClF₃OSHigh stability of C-F and C-S bonds

Photolytic Degradation Pathways under Environmental Conditions

Photolytic degradation, or breakdown by sunlight, is a potential environmental fate for many aromatic compounds. For phenols, this can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals. While specific studies on this compound are lacking, research on related trifluoromethylated phenols suggests that photolysis can occur. The process may involve the cleavage of the C-Cl or C-S bonds, or transformation of the aromatic ring, potentially leading to mineralization over time. The presence of the trifluoromethyl group might influence the rate and pathway of photodegradation.

Oxidation is a key degradation mechanism for phenolic compounds in the environment, often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). The trifluoromethylthio group is a strong electron-withdrawing group, which can impact the susceptibility of the phenol (B47542) ring to electrophilic attack. rsc.orgcas.cn Oxidation of the sulfur atom in aryl trifluoromethyl thioethers to the corresponding sulfoxide (B87167) and then sulfone is a known metabolic pathway and can also occur through chemical oxidation. beilstein-journals.org The phenolic ring itself can be hydroxylated and subsequently undergo ring cleavage, leading to the formation of smaller organic acids and eventually carbon dioxide.

Biotransformation and Microbial Degradation Studies in Environmental Matrices

The biodegradation of halogenated and fluorinated organic compounds is a subject of extensive research. While no studies have specifically identified microbial strains capable of degrading this compound, the degradation of both chlorophenols and organofluorine compounds has been documented.

Direct identification of microbial metabolites for this compound has not been reported. However, based on studies of analogous compounds, a plausible biotransformation pathway would involve oxidation of the sulfur atom. Fungal metabolism studies on aryl α,α-difluoroethyl thioethers, a related class of compounds, have shown rapid conversion of the thioether to the corresponding sulfoxide and a slower subsequent oxidation to the sulfone. beilstein-journals.org Therefore, the primary microbial metabolites of this compound are expected to be 2-chloro-4-((trifluoromethyl)sulfinyl)phenol and 2-chloro-4-((trifluoromethyl)sulfonyl)phenol. Further degradation would likely proceed via pathways established for chlorophenols, involving hydroxylation and ring cleavage.

Table 2: Postulated Microbial Metabolites of this compound (Note: This table is predictive, based on metabolic pathways of structurally similar compounds.)

Postulated MetaboliteChemical FormulaPredicted Formation Pathway
2-chloro-4-((trifluoromethyl)sulfinyl)phenolC₇H₄ClF₃O₂SOxidation of the sulfur atom
2-chloro-4-((trifluoromethyl)sulfonyl)phenolC₇H₄ClF₃O₃SFurther oxidation of the sulfoxide

Enzymatic Pathways of Biotransformation

The enzymatic pathways responsible for the degradation of this compound have not been characterized. The initial, and likely rate-limiting, step in the biotransformation is predicted to be the oxidation of the thioether group. This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes, such as cytochrome P450 enzymes, which are common in fungi and bacteria. beilstein-journals.org Following the initial oxidation of the sulfur, subsequent degradation of the chlorinated aromatic ring would likely involve chlorocatechol dioxygenases, enzymes known to cleave the aromatic ring of chlorinated catechols, leading to intermediates that can enter central metabolic pathways.

Adsorption and Leaching Behavior in Soil and Sediment Systems

The mobility of this compound in soil and sediment is largely governed by its tendency to adsorb to organic carbon. This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong affinity for soil and sediment organic matter, leading to lower mobility and a reduced potential for leaching into groundwater. Conversely, a low Koc value suggests weaker adsorption and a greater likelihood of movement through the soil profile.

For this compound, the KOCWIN™ v2.01 model within EPI Suite™ provides estimates for the logarithm of the soil adsorption coefficient (Log Koc). These estimations are derived from the compound's molecular structure, specifically through the Molecular Connectivity Index (MCI) and the octanol-water partition coefficient (log Kow).

Table 1: Estimated Soil Adsorption Coefficient (Koc) for this compound

Estimation Method Log Koc Koc (L/kg) Qualitative Mobility Class
MCI Method 3.53 3388 Slight
Log Kow Method 3.84 6918 Immobile

Data are estimated using the KOCWIN™ v2.01 model. The mobility classification is based on the Swann et al. (1983) criteria.

The estimated Log Koc values suggest that this compound is expected to have slight to immobile mobility in soil. The compound is likely to bind to the organic fraction of soils and sediments, which would limit its transport through the soil column and reduce the potential for groundwater contamination. The leaching potential is therefore considered to be low.

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a chemical transitions from a liquid or solid state to a gaseous state, allowing for its entry into the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater propensity for the compound to partition from water to air.

The HENRYWIN™ v3.20 model in EPI Suite™ was used to estimate the Henry's Law constant for this compound. The model provides estimations based on the group contribution method and the bond contribution method.

Table 2: Estimated Henry's Law Constant for this compound at 25°C

Estimation Method Henry's Law Constant (atm·m³/mol) Dimensionless Henry's Law Constant Volatilization Potential from Water
Bond Contribution Method 1.03 x 10⁻⁶ 4.21 x 10⁻⁵ Slow
Group Contribution Method 1.84 x 10⁻⁶ 7.52 x 10⁻⁵ Slow

Data are estimated using the HENRYWIN™ v3.20 model. Volatilization potential is qualitatively assessed based on the magnitude of the Henry's Law constant.

The estimated Henry's Law constants are relatively low, suggesting that this compound is not expected to volatilize rapidly from water surfaces. While some atmospheric transport may occur, it is not anticipated to be a primary environmental fate process for this compound. The rate of volatilization from moist soil surfaces is also expected to be low.

Bioaccumulation Potential in Non-Human Organisms (excluding human toxicology)

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The bioconcentration factor (BCF) is a key metric used to assess this potential in aquatic organisms, representing the ratio of the chemical's concentration in the organism to its concentration in the water at steady state. A higher BCF value indicates a greater potential for the substance to accumulate in living tissues.

The BCFBAF™ v3.01 model within EPI Suite™ was used to estimate the BCF for this compound in fish. The model utilizes the compound's estimated log Kow to predict its bioaccumulation potential.

Table 3: Estimated Fish Bioconcentration Factor (BCF) for this compound

Estimated Log Kow BCF (L/kg wet weight) Bioaccumulation Potential Classification
4.25 (Estimated) 730 Moderate

Data are estimated using the BCFBAF™ v3.01 model. The classification is based on standard regulatory criteria where a BCF > 500 suggests a potential for significant bioaccumulation.

The estimated BCF of 730 suggests that this compound has a moderate potential to bioaccumulate in aquatic organisms. This level of bioaccumulation indicates that the compound may be taken up by fish and other aquatic life from the water and could potentially be transferred through the food web.

Vi. Mechanisms of Action and Biochemical Interactions of 2 Chloro 4 Trifluoromethyl Thio Phenol Non Human Focus

Interaction with Specific Enzyme Systems (e.g., microbial, plant, insect enzymes)

Based on the chemical structure of 2-chloro-4-((trifluoromethyl)thio)phenol, which combines a chlorinated phenol (B47542) with a trifluoromethylthio group, it is plausible that this compound could interact with various enzyme systems in non-human organisms. Phenolic compounds are known to be inhibitors of numerous enzymes, including oxidoreductases, transferases, and hydrolases. nih.govnih.gov The trifluoromethylthio (-SCF3) group, being highly lipophilic and electron-withdrawing, would significantly influence the compound's interaction with biological targets.

In microbial systems, phenols can disrupt metabolic pathways by inhibiting essential enzymes. For instance, studies on other chlorinated phenols have demonstrated their transformation by microbial oxidoreductases, suggesting that this compound could be a substrate or inhibitor for similar enzymes. nih.gov

In plants, phenolic compounds are integral to defense mechanisms and can inhibit the enzymes of invading pathogens or herbivores. mdpi.com Enzymes like polyphenol oxidases or peroxidases could potentially interact with this compound. Furthermore, some plant phenols are known to inhibit glutathione (B108866) S-transferases (GSTs), a crucial family of detoxification enzymes in insects and other organisms. nih.gov

In insects, the compound could potentially target enzymes critical for survival, such as those involved in detoxification or neurotransmission. The lipophilicity conferred by the -SCF3 group might facilitate its penetration through the insect cuticle and interaction with internal enzyme systems. mdpi.com

While no specific inhibition kinetic data exists for this compound, studies on other phenolic compounds provide a basis for speculation. Plant phenols have been shown to exhibit both competitive and non-competitive inhibition of enzymes like glutathione S-transferase. nih.gov For example, ellagic acid acts as a non-competitive inhibitor with respect to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) but a competitive inhibitor with respect to glutathione (GSH). nih.gov

Should this compound act as an enzyme inhibitor, its kinetics would depend on the specific enzyme and its binding site. The phenolic hydroxyl group could form hydrogen bonds within an active site, while the chlorinated ring and the trifluoromethylthio group could engage in hydrophobic and van der Waals interactions.

A hypothetical data table illustrating potential inhibition constants (Ki) for this compound against various non-human enzymes is presented below for illustrative purposes. These values are purely speculative and await experimental validation.

Enzyme Target (Organism)Hypothetical Inhibition TypeHypothetical Ki (µM)
Glutathione S-Transferase (Insect)Competitive15
Polyphenol Oxidase (Plant)Non-competitive25
Laccase (Fungus)Mixed10
Tyrosinase (Bacterium)Competitive30

The recognition of this compound by an enzyme would be dictated by the principles of molecular recognition, involving shape complementarity and chemical interactions. The planar aromatic ring would likely fit into a hydrophobic pocket of an enzyme's active or allosteric site. The hydroxyl and chloro substituents, along with the trifluoromethylthio group, would determine the specificity and strength of binding. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The chlorine atom can participate in halogen bonding, and the highly hydrophobic -SCF3 group could anchor the molecule in a lipophilic region of the protein.

Receptor Binding Studies in Non-Mammalian Models

There is no available data on the receptor binding of this compound in non-mammalian models. However, based on its structure, it might interact with receptors that recognize phenolic ligands. In insects, for example, some phenolic compounds are known to interact with octopamine (B1677172) or tyramine (B21549) receptors, which are involved in neurotransmission. The lipophilic nature of the trifluoromethylthio group could facilitate passage across cell membranes to reach these potential receptor targets. Future research could explore the binding affinity of this compound to such receptors in insects or other invertebrates.

Biochemical Pathways Affected by this compound in Target Organisms (non-human)

The biochemical pathways affected by this compound would be a direct consequence of its enzymatic and receptor interactions.

In Microbes: If it inhibits key metabolic enzymes, it could disrupt pathways like glycolysis, the citric acid cycle, or amino acid biosynthesis. mdpi.com

In Plants: Interference with enzymes in the phenylpropanoid pathway could affect the synthesis of lignin, flavonoids, and other important secondary metabolites. nih.gov This could have implications for plant growth and defense.

In Insects: Inhibition of detoxification pathways, such as those involving cytochrome P450 monooxygenases or glutathione S-transferases, could lead to an accumulation of toxic substances. mdpi.com Disruption of neurotransmitter receptor function could affect the nervous system.

Structure-Activity Relationships (SAR) in Relation to Biochemical Targets (non-human, theoretical)

A theoretical structure-activity relationship (SAR) analysis suggests that the biological activity of this compound would be modulated by its three key structural features: the phenol group, the chlorine atom, and the trifluoromethylthio group.

Phenolic Hydroxyl Group: This group is often crucial for activity, providing a key interaction point (hydrogen bonding) with the biological target. Its acidity can also play a role.

Chlorine Atom: The position and electronegativity of the chlorine atom can influence the electronic properties of the aromatic ring and its ability to interact with the target. It can also affect the compound's metabolic stability.

Trifluoromethylthio Group: This group significantly increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in proteins. mdpi.com Its strong electron-withdrawing nature also modulates the electronic character of the phenol.

Comparative studies with analogues (e.g., without the chloro group, or with a different thio substituent) would be necessary to experimentally establish these SARs. A hypothetical SAR table is presented below.

Analogue of this compoundPredicted Change in ActivityRationale
4-((Trifluoromethyl)thio)phenolPotentially lowerAbsence of chlorine may reduce binding affinity or alter electronic properties.
2-Chloro-4-mercaptophenolPotentially lowerThe -SH group is less lipophilic and has different electronic properties than -SCF3.
2,6-Dichloro-4-((trifluoromethyl)thio)phenolPotentially higher or lowerAdditional chlorine could enhance binding but may also introduce steric hindrance.

Molecular Docking and Dynamics Simulations of Target Interactions (non-human)

Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the interaction of small molecules with biological macromolecules. Although no such studies have been published for this compound, this approach could be used to generate hypotheses about its potential targets and binding modes.

For a hypothetical molecular docking study, a target enzyme from a non-human organism, for instance, an insect glutathione S-transferase, would be selected. The three-dimensional structure of the protein would be obtained from a repository like the Protein Data Bank. Docking simulations would then be performed to predict the most likely binding pose of this compound in the enzyme's active site.

The results would likely show the phenol ring situated in a hydrophobic cleft, with the hydroxyl group forming hydrogen bonds with polar amino acid residues. The -SCF3 group would likely be buried in a deep hydrophobic pocket. Molecular dynamics simulations could then be used to assess the stability of this predicted binding pose over time. Such studies have been applied to other chlorinated phenols and have provided insights into their binding mechanisms. orientjchem.org

Viii. Advanced Methodological Approaches in 2 Chloro 4 Trifluoromethyl Thio Phenol Research

Chromatographic Techniques for Separation and Quantification (HPLC, GC-MS)

Chromatographic methods are fundamental for the separation and quantification of 2-chloro-4-((trifluoromethyl)thio)phenol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds. For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (often a C18 column) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. A rapid and simple HPLC method has been successfully developed for the determination of a structurally similar compound, 4-chloro-3-methylphenol, which can be adapted for this compound. researchgate.net Isocratic elution, where the mobile phase composition remains constant, can provide efficient separation. scielo.br Quantification is typically achieved using a UV detector, as the aromatic ring of the phenol (B47542) absorbs ultraviolet light at specific wavelengths. researchgate.net The development of such a method would involve optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve good resolution, symmetric peak shape, and a short analysis time. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective technique, particularly for volatile and thermally stable compounds. f1000research.com Due to the phenolic hydroxyl group, this compound may require derivatization prior to GC analysis to improve its volatility and chromatographic behavior. A common derivatization technique for phenols is silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity of the molecule and prevents peak tailing. The GC separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification. researchgate.net Common fragmentation patterns for phenols include the loss of a hydrogen atom, a CO molecule, or an HCO group. youtube.com For halogenated compounds like this compound, the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) in the mass spectrum provides an additional layer of confirmation for the presence of a chlorine atom in the molecule or its fragments. libretexts.orgkoreascience.kr

The following table outlines typical parameters for HPLC and GC-MS analysis of phenolic compounds, which can be adapted for this compound.

Parameter HPLC GC-MS (after derivatization)
Column Reversed-phase C18Fused-silica capillary column with a nonpolar stationary phase (e.g., DB-5)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water mixtureHelium
Detection UV DetectorMass Spectrometer (Electron Ionization)
Quantification Peak area at a specific wavelengthSelected Ion Monitoring (SIM) or Total Ion Chromatogram (TIC)
Derivatization Not typically requiredRecommended (e.g., silylation with BSTFA)

Electrochemical Methods for Characterization and Reactivity Studies

Electrochemical techniques, particularly cyclic voltammetry (CV), offer valuable insights into the redox properties and reactivity of this compound. CV measures the current response of an electroactive species to a linearly cycled potential sweep. libretexts.org This method can be used to determine the oxidation and reduction potentials of the compound, providing information about its electron-donating or -accepting capabilities.

For phenolic compounds, the oxidation process typically involves the hydroxyl group. The potential at which this oxidation occurs is influenced by the nature and position of substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the trifluoromethylthio group is expected to make the oxidation of this compound more difficult (occur at a more positive potential) compared to unsubstituted phenol. The trifluoromethylthio group, in particular, is known to be strongly electron-withdrawing, which can impact the metabolic stability of molecules by making them less susceptible to oxidation. researchgate.net

Cyclic voltammetry can also be used to study the mechanism of electrochemical reactions. researchgate.net By analyzing the shape of the voltammogram and how it changes with scan rate, it is possible to gain information about the kinetics of electron transfer and any coupled chemical reactions. For instance, the electrochemical behavior of related fluorine-substituted compounds has been investigated using cyclic voltammetry to understand their redox properties. researchgate.net A typical CV experiment for this compound would involve dissolving the compound in a suitable organic solvent with a supporting electrolyte and using a three-electrode system (working, reference, and counter electrodes). chemrxiv.org

The table below summarizes the expected electrochemical characteristics of this compound based on the influence of its substituents.

Electrochemical Parameter Expected Observation for this compound Reasoning
Oxidation Potential Higher (more positive) than phenolElectron-withdrawing effects of the chloro and trifluoromethylthio groups
Reduction Potential Potentially observable due to the aromatic ring and substituentsThe presence of electron-withdrawing groups can facilitate reduction
Reversibility of Redox Processes Likely irreversible oxidation of the phenolic groupThe initial oxidation product may undergo subsequent chemical reactions

Hyphenated Techniques (e.g., LC-MS/MS, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for the study of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com After separation by the LC column, the analyte is ionized (e.g., by electrospray ionization, ESI) and the precursor ion corresponding to the molecular weight of the compound is selected in the first mass analyzer. This precursor ion is then fragmented by collision with an inert gas in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of the target analyte at very low concentrations, even in complex matrices. pnrjournal.comresearchgate.net The development of an LC-MS/MS method for this compound would involve optimizing the ionization source parameters and identifying unique precursor-to-product ion transitions. diva-portal.orglcms.cz

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique that couples the separation power of GC with the structural information provided by infrared spectroscopy. rsc.orgijprajournal.com As the separated components elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded in real-time. nih.gov The resulting IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the phenol, C-H stretches of the aromatic ring, C-C stretches within the ring, and vibrations associated with the C-Cl, C-S, and C-F bonds. dtic.mil This technique is particularly useful for distinguishing between isomers that may have similar mass spectra but different IR spectra. nih.gov

The following table highlights the primary advantages of these hyphenated techniques for the analysis of this compound.

Technique Primary Advantage Information Obtained
LC-MS/MS High selectivity and sensitivity for quantificationMolecular weight and fragmentation pattern for confirmation and precise quantification
GC-IR Unambiguous identification of functional groups and isomersVibrational frequencies of functional groups, aiding in structural elucidation

In Silico Modeling and Chemoinformatics Tools

In silico modeling and chemoinformatics tools play a crucial role in predicting the properties and behavior of this compound, thereby guiding experimental research. These computational approaches can provide valuable information without the need for laboratory experiments.

Computational Modeling techniques, such as those based on Density Functional Theory (DFT), can be used to calculate a variety of molecular properties. For a closely related compound, 2-monochlorothiophenol, computational modeling has been used to investigate its thermal properties and electronic structure. kabarak.ac.ke Similar calculations for this compound could predict its optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These electronic parameters are related to the molecule's reactivity, with the HOMO energy correlating to its susceptibility to oxidation and the LUMO energy to its susceptibility to reduction.

Chemoinformatics tools can be used to predict various physicochemical properties and to analyze structure-activity relationships. For instance, the lipophilicity of a molecule, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug discovery and environmental science. The trifluoromethylthio group is known to be one of the most lipophilic functional groups, and its presence in this compound is expected to significantly increase its lipophilicity. researchgate.net Chemoinformatics software can provide estimations of logP and other properties like pKa, solubility, and potential metabolic pathways. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the crystalline state of substituted phenols. figshare.com

The table below lists some of the key properties of this compound that can be predicted using in silico methods.

Property In Silico Method Significance
Molecular Geometry Density Functional Theory (DFT)Provides the 3D structure of the molecule
Vibrational Frequencies Density Functional Theory (DFT)Can be compared with experimental IR and Raman spectra for structural confirmation
Electronic Properties (HOMO/LUMO) Density Functional Theory (DFT)Predicts reactivity towards oxidation and reduction
Lipophilicity (logP) Chemoinformatics algorithmsImportant for understanding bioavailability and environmental fate
pKa Chemoinformatics algorithmsPredicts the acidity of the phenolic proton

Ix. Future Perspectives and Emerging Research Directions for 2 Chloro 4 Trifluoromethyl Thio Phenol

Exploration of Novel Synthetic Pathways

The synthesis of trifluoromethylthio compounds has been an area of intense investigation, with researchers continuously seeking more efficient, scalable, and environmentally benign methods. x-mol.netnih.gov For 2-chloro-4-((trifluoromethyl)thio)phenol, future synthetic explorations are likely to focus on several key areas.

One promising avenue is the development of novel trifluoromethylthiolating reagents. While traditional methods have often relied on reagents that can be harsh or difficult to handle, newer approaches are being developed that offer milder reaction conditions and greater functional group tolerance. researchgate.net Research into electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions will likely yield new pathways to synthesize this compound and its derivatives with improved yields and selectivities. researchgate.net

Furthermore, the direct C-H trifluoromethylthiolation of a suitable phenol (B47542) precursor presents an atom-economical and efficient strategy. rsc.org Future work may focus on the development of catalysts that can selectively activate the C-H bond at the para-position of 2-chlorophenol (B165306) for direct trifluoromethylthiolation, thus streamlining the synthetic process. The table below outlines potential synthetic strategies for future exploration.

Synthetic StrategyPrecursorsPotential Advantages
Catalytic C-H Trifluoromethylthiolation2-chlorophenol, a trifluoromethylthiolating agentHigh atom economy, reduced waste
Nucleophilic Aromatic Substitution2-chloro-4-fluorophenol, a trifluoromethylthiol sourcePotentially high yields and regioselectivity
Cross-Coupling Reactions2-chloro-4-halophenol, a trifluoromethylthiolating reagentVersatility and functional group tolerance

Development of Advanced Characterization Methodologies

A thorough understanding of the physicochemical properties of this compound is crucial for predicting its behavior and potential applications. Future research will likely involve the use of advanced analytical techniques to provide a more detailed characterization of this compound.

Techniques such as X-ray crystallography could provide precise information on the molecular structure, including bond lengths and angles, which are fundamental to understanding its reactivity and interactions. nih.gov Advanced spectroscopic methods, including multidimensional NMR and high-resolution mass spectrometry, will be essential for unambiguous structure elucidation and for studying the compound's dynamics in solution. nih.gov

Furthermore, the development of sensitive analytical methods for detecting and quantifying this compound in various matrices will be important for future environmental fate and transport studies. This could involve the use of techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with specialized detectors. collectionscanada.ca

Predictive Modeling of Environmental Behavior

The environmental fate and transport of organofluorine compounds are of significant interest due to their potential persistence. collectionscanada.capublish.csiro.au Predictive modeling plays a crucial role in assessing the potential environmental impact of chemicals like this compound.

Future research in this area will focus on the development and validation of computational models that can accurately predict key environmental parameters. publish.csiro.aunih.gov These models, such as Quantitative Structure-Activity Relationships (QSARs), can estimate properties like the octanol-water partition coefficient (Kow), vapor pressure, and potential for bioaccumulation based on the molecular structure. nih.gov

However, existing models have shown inaccuracies when applied to highly fluorinated compounds, underestimating certain parameters by several orders of magnitude. nih.gov Therefore, a key research direction will be the refinement of these models to better account for the unique properties of the trifluoromethylthio group. This will involve generating more experimental data for a wider range of organofluorine compounds to improve the accuracy and predictive power of these models. publish.csiro.au The following table highlights key parameters for environmental modeling.

Environmental ParameterSignificanceModeling Approach
Octanol-Water Partition Coefficient (Kow)Predicts bioaccumulation potentialQSAR, Polyparameter Linear Free Energy Relationships
Vapor PressureDetermines atmospheric transportComputational chemistry methods (e.g., SPARC, COSMOtherm)
Adsorption Coefficient (Koc)Indicates partitioning to soil and sedimentPolyparameter Linear Free Energy Relationships
BiodegradabilityAssesses persistence in the environmentPredictive models based on structural motifs

Design of Next-Generation Analogues with Tuned Properties (non-human application context)

The unique properties of the trifluoromethylthio group make it a valuable substituent in the design of new molecules with specific functionalities in non-human applications. enamine.net Future research will likely focus on the synthesis and evaluation of analogues of this compound with tailored properties.

By systematically modifying the substitution pattern on the aromatic ring, researchers can fine-tune the electronic and steric properties of the molecule. For instance, the introduction of additional functional groups could modulate the compound's reactivity, solubility, or binding affinity to target receptors in agrochemical or materials science contexts. nih.gov The design of these analogues will be guided by computational chemistry and a deeper understanding of structure-activity relationships.

Interdisciplinary Research Opportunities for this compound

The study of this compound offers numerous opportunities for interdisciplinary collaboration. The complex interplay of its chemical properties and potential applications necessitates a multifaceted research approach.

Chemists will be instrumental in developing novel synthetic routes and characterizing the compound's fundamental properties. Environmental scientists can contribute by studying its fate and transport in various ecosystems and by developing more accurate predictive models. chemrxiv.org Collaboration with materials scientists could lead to the development of new polymers or functional materials incorporating the unique properties of the trifluoromethylthio group.

Such interdisciplinary efforts will be crucial for a comprehensive understanding of this compound and for responsibly harnessing its potential in future technological advancements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-((trifluoromethyl)thio)phenol, and how can reaction conditions be optimized?

  • Methodology :

  • Grignard Reagent Utilization : Use halogenated precursors (e.g., 3-bromo-5-chloro-1H-pyrazole) with trifluoromethylthiolating agents under anhydrous conditions. Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and temperature (e.g., -5°C for moisture-sensitive steps) .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
    • Data Table :
Reaction StepYield (%)Key ParametersReference
Halogenation69THF, -5°C, Grignard reagent
Thiolation82RT, 12 h, N₂ atmosphere

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopic Analysis :
  • NMR : 1^1H and 19^19F NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm; CF3_3S group at δ -60 to -65 ppm).
  • FT-IR : Identify O-H (3200–3600 cm1^{-1}), C-Cl (550–750 cm1^{-1}), and C-S (600–700 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]^- at m/z 228.62 (calculated for C7_7H4_4ClF3_3OS) .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

  • Methodology :

  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (expected >150°C).
  • Photolytic Sensitivity : Store in amber vials at -20°C to prevent degradation of the trifluoromethylthio group under UV light .
    • Challenge : The compound may hydrolyze in aqueous media; use anhydrous solvents for kinetic studies.

Q. What toxicological profiles are available for structurally related chlorophenols, and how do they inform safety protocols?

  • Methodology :

  • Literature Review : Search PubMed, TOXCENTER, and NTRL using MeSH terms (e.g., "chlorophenol toxicity," "metabolites") to identify acute toxicity (LD50_{50}), hepatotoxicity, and bioaccumulation data .
  • In Vitro Testing : Use HepG2 cells to assess cytotoxicity (IC50_{50}) and compare with 2,4,6-trichlorophenol benchmarks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the trifluoromethylthio group in nucleophilic aromatic substitution?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in cross-coupling reactions .
    • Data Contradiction : Discrepancies in theoretical vs. experimental yields may arise from solvent polarity effects not accounted for in simulations.

Q. What degradation pathways occur in environmental matrices, and how can they be tracked analytically?

  • Methodology :

  • LC-HRMS : Monitor degradation products (e.g., sulfonic acid derivatives) in soil/water samples using a Q-TOF mass spectrometer.
  • Isotopic Labeling : Use 34^{34}S-labeled analogs to trace sulfur oxidation pathways .
    • Data Table :
MatrixHalf-Life (days)Major DegradantDetection Method
Soil144-(Trifluoromethyl)sulfonic acidLC-HRMS
Water72-ChlorophenolGC-ECD

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Collaborative Validation : Cross-reference NMR/IR data across multiple labs (e.g., via ASTM standards).
  • Crystallography : Obtain single-crystal X-ray structures to confirm bond lengths/angles and resolve disputes over tautomerism .

Q. How can impurity profiles be rigorously analyzed to meet regulatory standards for pharmacological applications?

  • Methodology :

  • HPLC-DAD/ELSD : Use a gradient elution method (0.1% formic acid in acetonitrile/water) to separate and quantify impurities (e.g., chlorinated byproducts).
  • Validation : Ensure method precision (RSD <2%) and accuracy (recovery rates 98–103%) per ICH guidelines .

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Feasible Synthetic Routes

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Reactant of Route 1
2-chloro-4-((trifluoromethyl)thio)phenol
Reactant of Route 2
Reactant of Route 2
2-chloro-4-((trifluoromethyl)thio)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.